molecular formula C17H15N9O5S B10922545 methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10922545
M. Wt: 457.4 g/mol
InChI Key: QXAUMWJYVWYRGD-IFRROFPPSA-N
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Description

Methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including nitro, pyrazole, furan, triazole, and carboxylate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate involves multiple steps:

    Formation of the pyrazole ring: The initial step involves the synthesis of the 4-nitro-1H-pyrazole-1-ylmethyl intermediate. This can be achieved through the reaction of hydrazine with an appropriate β-diketone, followed by nitration.

    Synthesis of the furan ring: The furan-2-ylmethylidene intermediate can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a furan derivative.

    Formation of the triazole ring: The 1,2,4-triazole ring can be synthesized through the cyclization of an appropriate hydrazide with a nitrile.

    Coupling reactions: The intermediates are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Final esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The pyrazole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Coupling Reactions: Palladium catalysts, base, and appropriate ligands.

Major Products

    Aminated derivatives: Reduction of the nitro group.

    Substituted pyrazoles and triazoles: Through electrophilic or nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of multiple reactive groups.

    Anti-inflammatory: Investigation into its anti-inflammatory properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate is likely to involve multiple pathways due to its complex structure. The compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to a range of biological effects. The presence of the nitro group suggests potential for redox activity, while the pyrazole and triazole rings may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H15N9O5S

Molecular Weight

457.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C17H15N9O5S/c1-30-16(27)15-4-5-23(22-15)11-32-17-21-18-10-25(17)20-7-13-2-3-14(31-13)9-24-8-12(6-19-24)26(28)29/h2-8,10H,9,11H2,1H3/b20-7+

InChI Key

QXAUMWJYVWYRGD-IFRROFPPSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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